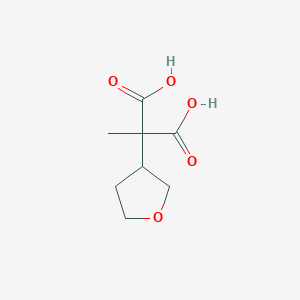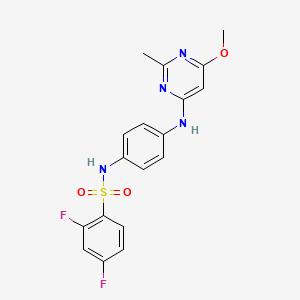
2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide is a chemical compound with the molecular formula C18H16F2N4O3S. It has an average mass of 406.406 Da and a monoisotopic mass of 406.091125 Da .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, melting point, and density, are not provided in the available resources . These properties could be determined through laboratory analysis.Wissenschaftliche Forschungsanwendungen
Endothelin Receptor Antagonism
Research has explored the use of endothelin receptor antagonists in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. One study investigated the effectiveness of oral treatment with endothelin (ET) A/B receptor antagonist Ro 47-0203 and the ET A receptor antagonist in reducing the magnitude of arterial constriction following subarachnoid hemorrhage in rabbits. The findings support the potential therapeutic application of endothelin receptor antagonists in treating vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996).
Photosensitizers in Photodynamic Therapy
Another area of research involves the synthesis and characterization of novel compounds for potential application in photodynamic therapy, an alternative cancer treatment method. Studies have focused on the synthesis of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
PI3K Inhibitors for Pulmonary Diseases
The use of PI3K inhibitors for treating idiopathic pulmonary fibrosis and cough has been claimed in patent applications. The broad-spectrum phosphatidylinositol 3-kinase inhibitors, including compounds related to 2,4-difluoro-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzenesulfonamide, have shown potential in preclinical studies for these applications. GSK-2126458, a closely related compound, has commenced a dose-finding Phase I study in patients with idiopathic pulmonary fibrosis (Norman, 2014).
Fluorination of Aminopyrimidines
Research on the direct fluorination of 4,6-disubstituted 2-aminopyrimidines, which are structurally similar to the compound , has been conducted to afford corresponding 5-fluoro-2-aminopyrimidines. This process, facilitated by Ag(I), highlights the potential for chemical modifications to enhance the properties of related compounds for various applications (Wang et al., 2017).
Wirkmechanismus
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to pyrimidine-like structures
Mode of Action
The exact mode of action of this compound is not well-documented. Given its structural features, it’s plausible that it interacts with its targets via hydrogen bonding and hydrophobic interactions. The presence of the pyrimidine ring and the sulfonamide group could potentially allow for interactions with biological targets .
Biochemical Pathways
Pyrimidine derivatives are known to play key roles in various biochemical processes, including DNA synthesis and repair, signal transduction, and energy metabolism
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and metabolic stability remain to be determined. The presence of the difluoro and methoxy groups may influence its absorption and distribution .
Result of Action
Given its structural features, it may have potential inhibitory effects on enzymes or proteins that recognize or bind to pyrimidine-like structures
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state and thus its ability to interact with its targets can be influenced by pH. Similarly, temperature can affect the compound’s stability and its interactions with biological targets .
Eigenschaften
IUPAC Name |
2,4-difluoro-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O3S/c1-11-21-17(10-18(22-11)27-2)23-13-4-6-14(7-5-13)24-28(25,26)16-8-3-12(19)9-15(16)20/h3-10,24H,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJUIBMSOGLOMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
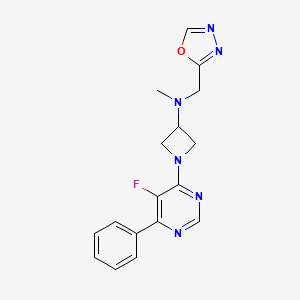
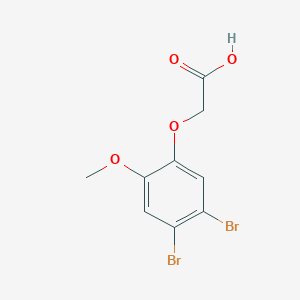

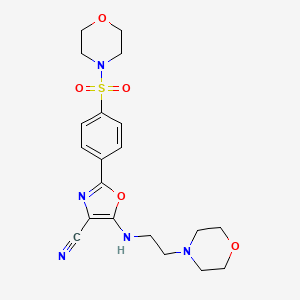
![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2924556.png)

![N-[p-(4(5)-imidazolyl)benzyl]acrylamid](/img/structure/B2924560.png)

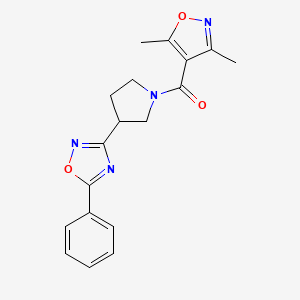
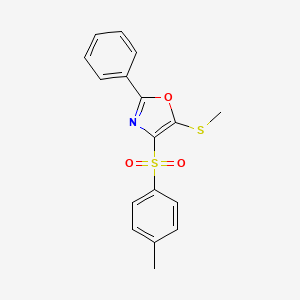
![(Z)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2924569.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}cyclopentanecarboxamide](/img/structure/B2924570.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2924571.png)
